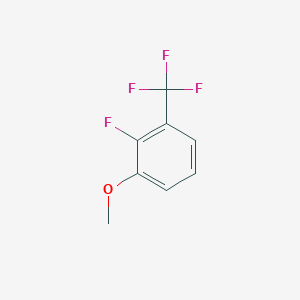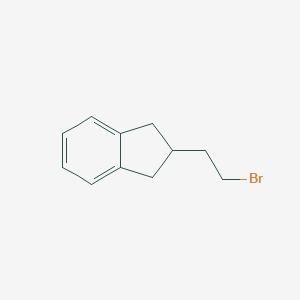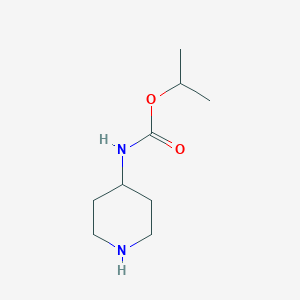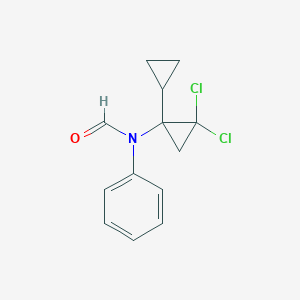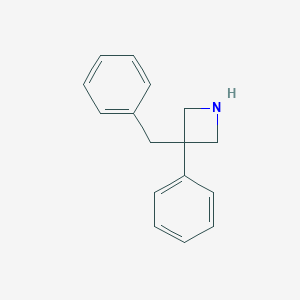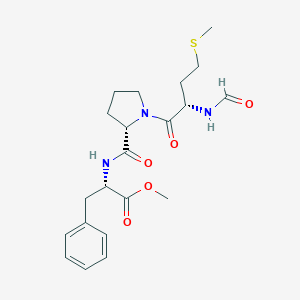
N-Formylmethionyl-prolyl-phenylalanine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formylmethionyl-prolyl-phenylalanine methyl ester (fMLP) is a synthetic peptide that has been widely used in scientific research due to its ability to stimulate neutrophils and other leukocytes. The peptide is derived from bacterial peptides and is commonly used in laboratory experiments to study various biological processes.
Wissenschaftliche Forschungsanwendungen
FMLP has been widely used in scientific research to study the function of neutrophils and other leukocytes. The peptide stimulates the respiratory burst in neutrophils, which leads to the production of reactive oxygen species. This process is important for the immune response to bacterial infections. N-Formylmethionyl-prolyl-phenylalanine methyl ester has also been used to study chemotaxis, which is the process by which cells migrate towards a chemical gradient. The peptide acts as a chemoattractant for neutrophils, which allows researchers to study the mechanisms of chemotaxis.
Wirkmechanismus
The mechanism of action of N-Formylmethionyl-prolyl-phenylalanine methyl ester involves binding to a G protein-coupled receptor called formyl peptide receptor 1 (FPR1). Activation of FPR1 leads to the activation of downstream signaling pathways, including the phospholipase C pathway, the phosphatidylinositol 3-kinase pathway, and the mitogen-activated protein kinase pathway. These pathways lead to the production of reactive oxygen species and the activation of transcription factors, which regulate gene expression.
Biochemische Und Physiologische Effekte
FMLP has several biochemical and physiological effects on neutrophils and other leukocytes. The peptide stimulates the respiratory burst, which leads to the production of reactive oxygen species. This process is important for the immune response to bacterial infections. N-Formylmethionyl-prolyl-phenylalanine methyl ester also activates the NADPH oxidase enzyme, which is responsible for the production of reactive oxygen species. The peptide has been shown to induce chemotaxis in neutrophils, which allows cells to migrate towards sites of infection. N-Formylmethionyl-prolyl-phenylalanine methyl ester has also been shown to induce degranulation in neutrophils, which releases antimicrobial peptides and enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
FMLP has several advantages for lab experiments. The peptide is easy to synthesize and has a high yield and purity. It is also stable and can be stored for long periods of time. N-Formylmethionyl-prolyl-phenylalanine methyl ester is a potent chemoattractant and can be used at low concentrations. However, there are some limitations to using N-Formylmethionyl-prolyl-phenylalanine methyl ester in lab experiments. The peptide is derived from bacterial peptides and may not accurately reflect the physiological response to infection. It also has a short half-life and may be rapidly degraded in vivo.
Zukünftige Richtungen
There are several future directions for research on N-Formylmethionyl-prolyl-phenylalanine methyl ester. One area of research is the development of FPR1 antagonists, which could be used to treat inflammatory diseases. Another area of research is the study of the role of N-Formylmethionyl-prolyl-phenylalanine methyl ester in cancer. Recent studies have shown that N-Formylmethionyl-prolyl-phenylalanine methyl ester can promote tumor growth and metastasis. Understanding the mechanisms of N-Formylmethionyl-prolyl-phenylalanine methyl ester-induced tumor growth could lead to the development of new cancer therapies. Finally, there is a need for further research on the physiological effects of N-Formylmethionyl-prolyl-phenylalanine methyl ester in vivo. Studies in animal models could provide valuable insights into the role of N-Formylmethionyl-prolyl-phenylalanine methyl ester in the immune response to infection.
Conclusion:
In conclusion, N-Formylmethionyl-prolyl-phenylalanine methyl ester is a synthetic peptide that has been widely used in scientific research to study the function of neutrophils and other leukocytes. The peptide stimulates the respiratory burst, induces chemotaxis, and activates the NADPH oxidase enzyme. N-Formylmethionyl-prolyl-phenylalanine methyl ester has several advantages for lab experiments, including ease of synthesis and stability. However, there are some limitations to using N-Formylmethionyl-prolyl-phenylalanine methyl ester in lab experiments, including its short half-life and potential lack of physiological relevance. Future research on N-Formylmethionyl-prolyl-phenylalanine methyl ester could lead to the development of new therapies for inflammatory diseases and cancer.
Synthesemethoden
The synthesis of N-Formylmethionyl-prolyl-phenylalanine methyl ester involves the coupling of three amino acids, namely, methionine, proline, and phenylalanine, with a formyl group at the N-terminus and a methyl ester group at the C-terminus. The peptide can be synthesized using solid-phase peptide synthesis or solution-phase peptide synthesis. Solid-phase peptide synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain, while solution-phase peptide synthesis involves the coupling of amino acids in solution. Both methods have been used to synthesize N-Formylmethionyl-prolyl-phenylalanine methyl ester with high yield and purity.
Eigenschaften
CAS-Nummer |
150178-44-2 |
|---|---|
Produktname |
N-Formylmethionyl-prolyl-phenylalanine methyl ester |
Molekularformel |
C21H29N3O5S |
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S)-1-[(2S)-2-formamido-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C21H29N3O5S/c1-29-21(28)17(13-15-7-4-3-5-8-15)23-19(26)18-9-6-11-24(18)20(27)16(22-14-25)10-12-30-2/h3-5,7-8,14,16-18H,6,9-13H2,1-2H3,(H,22,25)(H,23,26)/t16-,17-,18-/m0/s1 |
InChI-Schlüssel |
PJYRDJQVXPQKFT-BZSNNMDCSA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCSC)NC=O |
SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CCSC)NC=O |
Kanonische SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CCSC)NC=O |
Sequenz |
MPF |
Synonyme |
N-formyl-Met-Pro-Phe-OMe N-formylmethionyl-prolyl-phenylalanine methyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



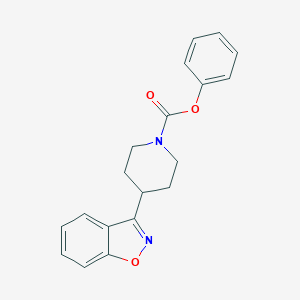
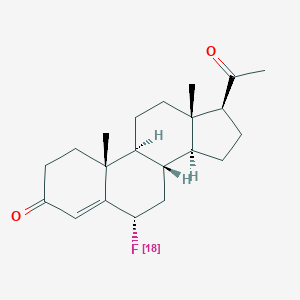
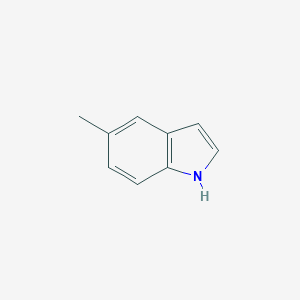
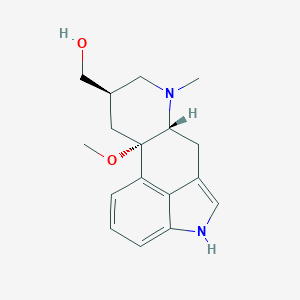
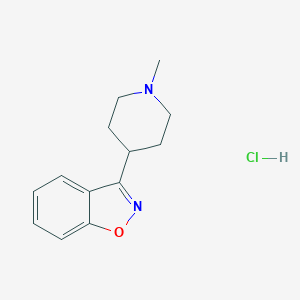
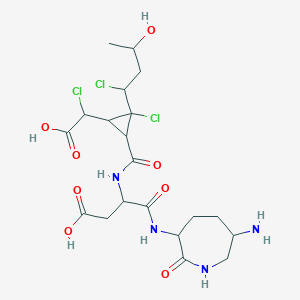
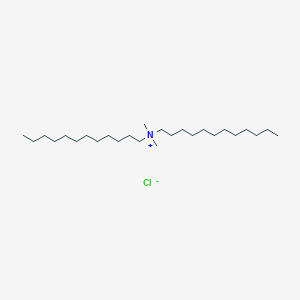
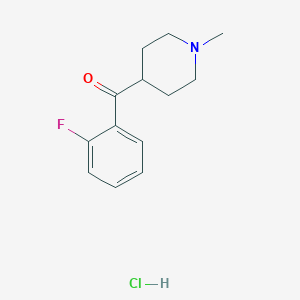
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B121694.png)
